molecular formula C29H22N2O B13433469 phenyl-[(3Z)-3-[phenyl(pyridin-2-yl)methylidene]cyclopenta-1,4-dien-1-yl]-pyridin-2-ylmethanol

phenyl-[(3Z)-3-[phenyl(pyridin-2-yl)methylidene]cyclopenta-1,4-dien-1-yl]-pyridin-2-ylmethanol

Cat. No.: B13433469
M. Wt: 414.5 g/mol
InChI Key: KKEROSKQAHUOAE-NFFVHWSESA-N
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Description

Phenyl-[(3Z)-3-[phenyl(pyridin-2-yl)methylidene]cyclopenta-1,4-dien-1-yl]-pyridin-2-ylmethanol is a complex organic compound that features a unique structure combining phenyl, pyridinyl, and cyclopentadienyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl-[(3Z)-3-[phenyl(pyridin-2-yl)methylidene]cyclopenta-1,4-dien-1-yl]-pyridin-2-ylmethanol typically involves multi-step organic reactions. One common approach is the condensation reaction between a phenyl-substituted pyridine and a cyclopentadienyl derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure consistent quality and efficiency. The choice of catalysts and solvents is crucial in minimizing by-products and maximizing the yield.

Chemical Reactions Analysis

Types of Reactions

Phenyl-[(3Z)-3-[phenyl(pyridin-2-yl)methylidene]cyclopenta-1,4-dien-1-yl]-pyridin-2-ylmethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Phenyl-[(3Z)-3-[phenyl(pyridin-2-yl)methylidene]cyclopenta-1,4-dien-1-yl]-pyridin-2-ylmethanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of phenyl-[(3Z)-3-[phenyl(pyridin-2-yl)methylidene]cyclopenta-1,4-dien-1-yl]-pyridin-2-ylmethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Phenyl-2-pyridyl ketoxime
  • Phenyl-2-pyridylmethanol
  • Cyclopentadienyl derivatives

Uniqueness

Phenyl-[(3Z)-3-[phenyl(pyridin-2-yl)methylidene]cyclopenta-1,4-dien-1-yl]-pyridin-2-ylmethanol is unique due to its combination of phenyl, pyridinyl, and cyclopentadienyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C29H22N2O

Molecular Weight

414.5 g/mol

IUPAC Name

phenyl-[(3Z)-3-[phenyl(pyridin-2-yl)methylidene]cyclopenta-1,4-dien-1-yl]-pyridin-2-ylmethanol

InChI

InChI=1S/C29H22N2O/c32-29(24-13-5-2-6-14-24,27-16-8-10-20-31-27)25-18-17-23(21-25)28(22-11-3-1-4-12-22)26-15-7-9-19-30-26/h1-21,32H/b28-23-

InChI Key

KKEROSKQAHUOAE-NFFVHWSESA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/2\C=CC(=C2)C(C3=CC=CC=C3)(C4=CC=CC=N4)O)/C5=CC=CC=N5

Canonical SMILES

C1=CC=C(C=C1)C(=C2C=CC(=C2)C(C3=CC=CC=C3)(C4=CC=CC=N4)O)C5=CC=CC=N5

Origin of Product

United States

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